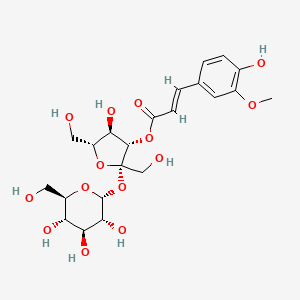
西伯利亚A5
描述
科学研究应用
西伯利亚糖苷 A5 具有广泛的科学研究应用,包括:
作用机制
西伯利亚糖苷 A5 主要通过其抗氧化活性发挥作用。 它清除自由基并减少氧化应激,从而保护细胞免受损害 . 该化合物还抑制乳酸脱氢酶,乳酸脱氢酶在细胞代谢中起作用 . 此外,西伯利亚糖苷 A5 已被证明可以调节参与炎症和神经保护的各种信号通路 .
生化分析
Biochemical Properties
Sibiricose A5 plays a significant role in biochemical reactions due to its potent antioxidant activity. It acts as a lactate dehydrogenase inhibitor, which is crucial in the glycolytic pathway. By inhibiting lactate dehydrogenase, Sibiricose A5 can reduce the conversion of pyruvate to lactate, thereby influencing cellular metabolism . Additionally, Sibiricose A5 interacts with various proteins and enzymes, displaying antidepressant-like actions and activity against Alzheimer’s disease .
Cellular Effects
Sibiricose A5 has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its antioxidant properties help protect cells from oxidative stress, which can damage cellular components such as DNA, proteins, and lipids . Sibiricose A5 also exhibits neuroprotective effects, which are beneficial in preventing neurodegenerative diseases like Alzheimer’s disease .
Molecular Mechanism
At the molecular level, Sibiricose A5 exerts its effects through several mechanisms. It binds to and inhibits lactate dehydrogenase, reducing lactate production and altering cellular metabolism . Sibiricose A5 also modulates gene expression by influencing transcription factors and signaling pathways involved in oxidative stress response and inflammation . These interactions contribute to its antidepressant and neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sibiricose A5 change over time. The compound is relatively stable when stored at -20°C, but its stability and activity can degrade over extended periods or under different storage conditions . Long-term studies have shown that Sibiricose A5 maintains its antioxidant and neuroprotective properties, although its efficacy may decrease with prolonged exposure to environmental factors .
Dosage Effects in Animal Models
The effects of Sibiricose A5 vary with different dosages in animal models. At lower doses, it exhibits potent antioxidant and neuroprotective activities without significant adverse effects . At higher doses, Sibiricose A5 may cause toxicity or adverse effects, such as liver damage or gastrointestinal disturbances . Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic benefits .
Metabolic Pathways
Sibiricose A5 is involved in several metabolic pathways, including the glycolytic pathway, where it inhibits lactate dehydrogenase . It also interacts with enzymes and cofactors involved in oxidative stress response and inflammation . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biological activity .
Transport and Distribution
Within cells and tissues, Sibiricose A5 is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Sibiricose A5 tends to accumulate in specific tissues, such as the brain, where it exerts its neuroprotective effects .
Subcellular Localization
Sibiricose A5 is localized in specific subcellular compartments, which can influence its activity and function. It may be directed to particular organelles, such as mitochondria, where it can modulate oxidative stress and energy metabolism . Post-translational modifications and targeting signals play a role in its subcellular localization, ensuring that Sibiricose A5 reaches its site of action .
准备方法
合成路线和反应条件
西伯利亚糖苷 A5 通常通过提取和分离技术制备。 远志根首先被粉碎并用甲醇或乙醇等溶剂提取 . 然后过滤并浓缩提取物。 纯化合物通过脱色和结晶过程分离 .
工业生产方法
在工业环境中,西伯利亚糖苷 A5 的制备涉及大规模提取和纯化过程。 远志根被批量加工,并且使用工业级溶剂进行提取。 然后提取物经过各种纯化步骤,包括过滤,浓缩和结晶,以获得高纯度的西伯利亚糖苷 A5 .
化学反应分析
反应类型
西伯利亚糖苷 A5 会发生各种化学反应,包括氧化反应,还原反应和取代反应 . 这些反应对于修饰化合物的结构和增强其生物活性至关重要。
常用试剂和条件
主要生成物
这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,西伯利亚糖苷 A5 的氧化会导致各种氧化衍生物的形成,而还原会导致具有改变的官能团的化合物还原形式 .
相似化合物的比较
西伯利亚糖苷 A5 属于一组称为苯丙烯酰蔗糖的化合物。 类似的化合物包括:
西伯利亚糖苷 A6: 另一种具有类似抗氧化特性的寡糖酯.
3,6'-二芥子酰蔗糖: 以其神经保护作用而闻名.
远志苷 A: 表现出抗炎和神经保护活性.
3,4,5-三甲氧基肉桂酸: 已被研究用于其在各种疾病中的潜在治疗作用.
属性
IUPAC Name |
[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)26)3-5-15(27)34-20-17(29)14(8-24)35-22(20,9-25)36-21-19(31)18(30)16(28)13(7-23)33-21/h2-6,13-14,16-21,23-26,28-31H,7-9H2,1H3/b5-3+/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEADZHVGOCGKH-YQTDNFGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347739 | |
| Record name | Sibiricose A5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107912-97-0 | |
| Record name | Sibiricose A5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Sibiricose A5 and where is it found?
A1: Sibiricose A5 is a phenylpropenoyl sucrose, a type of oligosaccharide ester found in Polygala tenuifolia Willd., also known as Yuan Zhi. This plant has a long history of use in traditional Chinese medicine. [, , ]
Q2: What are the reported pharmacological activities of Sibiricose A5?
A2: Research suggests that Sibiricose A5 may have potential antidepressant-like effects. [, ] Studies have also explored its potential in improving memory function in models of Alzheimer’s disease. []
Q3: How is Sibiricose A5 absorbed into the body?
A3: Studies using an in vitro rat gut sac model indicate that Sibiricose A5 is absorbed through the intestine, potentially through a combination of active transport and passive paracellular penetration. []
Q4: Can other components of Polygala tenuifolia influence the absorption of Sibiricose A5?
A4: Yes, research suggests that the co-administration of total saponins from Polygala tenuifolia may enhance the intestinal absorption of Sibiricose A5. This effect might be linked to the inhibition of P-glycoprotein, a protein involved in drug efflux. []
Q5: Are there analytical methods available to quantify Sibiricose A5 in biological samples?
A5: Yes, researchers have developed and validated ultra-fast liquid chromatography with tandem mass spectrometry (UFLC-MS/MS) methods to measure Sibiricose A5 concentrations in rat plasma. This enables pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion. [, ]
Q6: Have there been any studies on the pharmacokinetics of Sibiricose A5 in different disease models?
A6: A study compared the pharmacokinetic profiles of Sibiricose A5 and other bioactive components of Kai-Xin-San, a traditional Chinese medicine formula containing Polygala tenuifolia, in normal rats versus rats with Alzheimer's disease. The study found significant differences in the pharmacokinetic parameters of some components between the two groups, highlighting the potential impact of disease states on drug disposition. []
Q7: Has the bioavailability of Sibiricose A5 been investigated?
A7: Yes, a study using a rat model reported the absolute bioavailability of Sibiricose A5 to be 3.25% after oral administration. []
Q8: Are there any known structural analogs of Sibiricose A5?
A8: Yes, Sibiricose A6 and 3,6′-disinapoyl sucrose are structurally similar phenylpropenoyl sucroses found alongside Sibiricose A5 in Polygala tenuifolia. These compounds also exhibit pharmacological activities and have been included in pharmacokinetic and bioavailability studies. [, ]
Q9: What is the structural characterization of Sibiricose A5?
A9: While the exact molecular formula and weight can vary slightly depending on the specific salt form or isomer, studies have employed techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to elucidate its structure. [, ]
Q10: Are there any known methods for the isolation and purification of Sibiricose A5 from Polygala tenuifolia?
A10: Researchers have successfully used various chromatographic techniques for isolation and purification, including silica gel column chromatography, Sephadex LH-20 gel column chromatography, and High-Performance Liquid Chromatography (HPLC). [] A study also demonstrated the efficiency of a hyphenated strategy using microwave-assisted extraction coupled with countercurrent chromatography for isolating Sibiricose A5 and other target compounds from Polygala tenuifolia. []
Q11: Have there been any studies on the chemical differences between different varieties of Polygala tenuifolia regarding Sibiricose A5 content?
A11: Yes, a metabolomics study utilizing UPLC/Q-TOF MS analyzed the chemical variations among three different varieties of Polygala tenuifolia. The study revealed that the relative content of Sibiricose A5 differed significantly across these varieties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


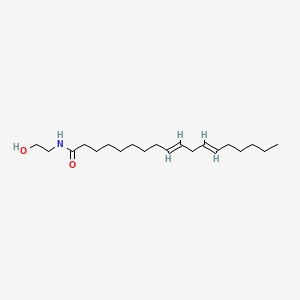

![1-Mesityl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B1181134.png)

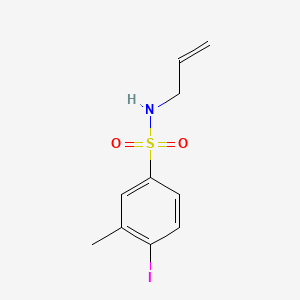
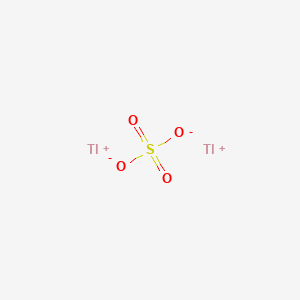
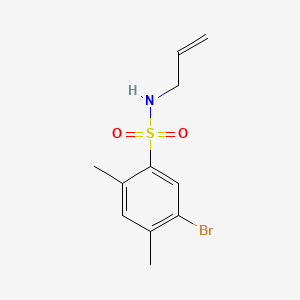
![5-chloro-N-[2-(diethylamino)ethyl]-2-ethoxy-4-methylbenzenesulfonamide](/img/structure/B1181143.png)
